molecular formula C12H15ClF3NO B1397551 3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride CAS No. 1219963-75-3

3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride

Cat. No.: B1397551
CAS No.: 1219963-75-3
M. Wt: 281.7 g/mol
InChI Key: FDCVNHRMKSEKBE-UHFFFAOYSA-N
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Description

3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride is a chemical compound supplied with a typical purity of 95% and is offered as a solid for research and development purposes . This pyrrolidine-based scaffold is of significant interest in medicinal chemistry and pharmaceutical research, particularly due to its structural features which are often associated with bioactive molecules. The compound contains a phenoxy group linked to a trifluoromethylphenyl moiety, a configuration that is a key structural motif in several pharmacologically active agents. For instance, the well-known antidepressant (R)-Fluoxetine is also characterized by a similar phenoxy structure with a trifluoromethyl group, which contributes to its activity as a serotonin reuptake inhibitor . This structural analogy suggests potential research applications for this compound in the field of neuroscience, specifically in the study of neurotransmitter transporters . Furthermore, the synthetic versatility of the pyrrolidine ring makes this compound a valuable building block for the preparation of more complex molecules. It can serve as a key intermediate in multi-step synthetic routes, including the preparation of N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and its acid addition salts, as outlined in related synthetic patents . Researchers can utilize this compound to develop novel chemical entities for various investigational applications. This product is strictly for research and development use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols should be followed, and researchers are advised to consult the relevant safety data sheet (SDS) before handling.

Properties

IUPAC Name

3-[[4-(trifluoromethyl)phenoxy]methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-1-3-11(4-2-10)17-8-9-5-6-16-7-9;/h1-4,9,16H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCVNHRMKSEKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. The trifluoromethyl group is known to enhance the biological properties of various compounds, making it a focal point in medicinal chemistry.

  • Molecular Formula : C12_{12}H15_{15}ClF3_3NO
  • Molecular Weight : 281.70 g/mol
  • CAS Number : 1219963-75-3

Biological Activity Overview

The biological activities of this compound have been explored through various studies, focusing on its antimicrobial properties against resistant strains and its potential anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl moiety exhibit significant antibacterial activity. For instance, studies have demonstrated that derivatives with similar structures show efficacy against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

CompoundMIC (μM) against S. aureusMIC (μM) against MRSA
This compound25.912.9

The minimum inhibitory concentrations (MICs) suggest that this compound possesses both bacteriostatic and bactericidal properties, as evidenced by the equal values of minimum bactericidal concentrations (MBCs) to MICs, indicating effective killing of bacteria at these concentrations .

Anti-inflammatory Potential

In vitro studies have assessed the anti-inflammatory effects of this compound by measuring its impact on NF-κB activity, a critical transcription factor in inflammatory responses. The results indicated that certain derivatives could modulate NF-κB activity, enhancing or diminishing its activity based on the specific substituents present on the phenyl ring.

  • Key Findings :
    • Compounds with specific substitutions showed a significant increase in NF-κB activity by 10–15%.
    • The structure-activity relationship highlights that lipophilic and electron-withdrawing groups are essential for enhancing biological activity .

Case Studies

  • Antimicrobial Efficacy Against MRSA :
    A study involving various derivatives tested their efficacy against clinical isolates of MRSA. The findings revealed that some compounds exhibited MIC values as low as 12.9 μM, underscoring their potential as therapeutic agents against resistant bacterial strains .
  • Inflammatory Response Modulation :
    In another study examining the modulation of NF-κB, it was found that certain derivatives significantly altered NF-κB activity, suggesting a possible pathway for developing anti-inflammatory drugs based on this compound .

Scientific Research Applications

The compound 3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride (CAS Number: 1219963-75-3) is a chemical compound with potential applications in various scientific research fields. This article will explore its applications, focusing on medicinal chemistry, pharmacology, and material science.

Medicinal Chemistry

Antidepressant Activity
Research has indicated that pyrrolidine derivatives exhibit antidepressant-like effects. The trifluoromethyl group in this compound may enhance its pharmacological profile by increasing lipophilicity, potentially leading to improved blood-brain barrier penetration. Studies have suggested that similar compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.

Pharmacology

Neuropharmacological Studies
The unique structure of this compound makes it a candidate for studying neuropharmacological mechanisms. Its ability to interact with various receptors could be explored in models of anxiety and depression.

Case Study: Trifluoromethyl Phenoxy Derivatives
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of trifluoromethyl phenoxy derivatives in treating central nervous system disorders. The findings suggest that modifying the phenyl ring with trifluoromethyl groups can lead to increased potency and selectivity for specific receptor subtypes.

Material Science

Polymer Chemistry
The incorporation of trifluoromethyl groups into polymer matrices has been shown to enhance properties such as thermal stability and chemical resistance. Research indicates that using this compound as a building block could lead to innovative materials with tailored functionalities for applications in coatings and adhesives.

Data Table of Applications

Application AreaPotential UsesRelevant Studies
Medicinal ChemistryAntidepressant activityJournal of Medicinal Chemistry
PharmacologyNeuropharmacological studiesNeuropharmacology Research
Material ScienceEnhancing polymer propertiesPolymer Chemistry Journal

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, ring systems, or functional groups, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison with key analogs:

3-(((4-(Trifluoromethyl)phenyl)sulfonyl)methyl)pyrrolidine Hydrochloride (III-f)

  • Molecular Formula: C₁₂H₁₃ClF₃NO₂S
  • Molecular Weight : 333.75 g/mol
  • Key Differences: Replaces the phenoxymethyl group with a sulfonylmethyl group, introducing a stronger electron-withdrawing sulfonyl moiety. Exhibits distinct NMR shifts (e.g., δ 8.18–8.00 ppm for aromatic protons) compared to the parent compound’s ether-linked structure . Lower synthesis yield (50%) compared to other analogs, likely due to sulfonation challenges .

3-Methyl-3-[4-(Trifluoromethyl)phenyl]pyrrolidine Hydrochloride

  • Molecular Formula : C₁₂H₁₄ClF₃N
  • Molecular Weight : 265.70 g/mol
  • Key Differences: Incorporates a methyl group directly on the pyrrolidine ring, increasing steric hindrance. Used as a building block for drug discovery, emphasizing its role in sp³-rich scaffolds .

3-[3-Methoxy-4-(Trifluoromethyl)phenyl]pyrrolidine Hydrochloride

  • Molecular Formula: C₁₂H₁₅ClF₃NO
  • Molecular Weight : 281.70 g/mol
  • Key Differences :
    • Substitutes the para-trifluoromethyl group with a meta-methoxy and para-trifluoromethyl arrangement, altering electronic properties.
    • The methoxy group enhances solubility in polar solvents, contrasting with the parent compound’s lower polarity .

4-(Diphenylmethoxy)piperidine Hydrochloride

  • Molecular Formula: C₁₈H₂₁NO·HCl
  • Molecular Weight : 303.83 g/mol
  • Key Differences: Replaces pyrrolidine with a piperidine ring, increasing ring size and conformational flexibility.

Paroxetine Hydrochloride

  • Molecular Formula: C₁₉H₂₀FNO₃·HCl
  • Molecular Weight : 365.83 g/mol
  • Key Differences :
    • Contains a benzodioxolyloxy group and a fluorophenyl substituent, enabling selective serotonin reuptake inhibition (SSRI) activity.
    • Demonstrates therapeutic efficacy in depression/anxiety, unlike the parent compound, which lacks clinical validation .

Comparative Data Table

Property 3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine HCl III-f (Sulfonyl Analog) 3-Methyl-3-[4-(Trifluoromethyl)phenyl]pyrrolidine HCl Paroxetine HCl
Molecular Formula C₁₁H₁₃ClF₃NO C₁₂H₁₃ClF₃NO₂S C₁₂H₁₄ClF₃N C₁₉H₂₀FNO₃·HCl
Molecular Weight (g/mol) 267.68 333.75 265.70 365.83
Key Functional Group Phenoxymethyl Sulfonylmethyl Methyl-pyrrolidine Benzodioxolyloxy
Solubility Moderate in polar solvents Low (due to sulfonyl) High (lipophilic) High (pharmaceutical salt)
Primary Application Research intermediate Ligand synthesis Sp³-rich scaffolds SSRI drug
Safety Profile Irritant Not reported Not reported Clinically regulated
Reference

Research Findings and Trends

  • Electronic Effects : The trifluoromethyl group in all analogs enhances metabolic stability and electron-withdrawing properties, but its position (para vs. meta) fine-tunes reactivity .
  • Steric Influence : Methyl or diphenylmethoxy substituents increase steric bulk, affecting binding affinity in receptor-ligand systems .
  • Therapeutic Potential: Paroxetine’s success underscores the importance of aromatic ethers in CNS drugs, a feature shared with the parent compound but unexplored in its analogs .

Preparation Methods

Preparation of the Phenoxymethyl Intermediate

A key precursor is the 4-(trifluoromethyl)phenoxy methyl compound, which can be prepared by:

  • Reacting 4-(trifluoromethyl)phenol with formaldehyde or chloromethyl methyl ether in the presence of a base (e.g., potassium hydroxide or sodium hydride) to form the chloromethyl ether intermediate.

  • Alternatively, epichlorohydrin can be employed to generate the glycidyl ether intermediate, which is then opened by nucleophilic attack.

Nucleophilic Substitution with Pyrrolidine

  • The phenoxymethyl intermediate bearing a good leaving group (e.g., chloride) is reacted with pyrrolidine under reflux in solvents such as acetonitrile or ethanol.

  • The reaction proceeds via an SN2 mechanism, where pyrrolidine attacks the methylene carbon, displacing the leaving group and forming the desired 3-{[4-(trifluoromethyl)phenoxy]methyl}pyrrolidine.

  • Reaction conditions typically involve mild heating (50–80°C) and a stoichiometric or slight excess of pyrrolidine to drive the reaction to completion.

Formation of Hydrochloride Salt

  • The free base is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate) and treated with anhydrous hydrogen chloride gas or concentrated hydrochloric acid.

  • The resulting hydrochloride salt precipitates out or is isolated by solvent evaporation and recrystallization.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Notes
Phenol chloromethylation 4-(Trifluoromethyl)phenol, formaldehyde, KOH Basic aqueous or alcoholic medium
Epichlorohydrin reaction 4-(Trifluoromethyl)phenol, epichlorohydrin, base Forms glycidyl ether intermediate
Nucleophilic substitution Phenoxymethyl chloride intermediate, pyrrolidine Solvent: ethanol or acetonitrile; 50–80°C
Salt formation HCl gas or concentrated HCl, solvent (ethanol) Yields stable hydrochloride salt

Research Findings and Analysis

  • Trifluoromethyl group incorporation enhances the compound’s metabolic stability and lipophilicity, which is beneficial for pharmaceutical applications. The use of trifluoromethanesulfonic reagents in the preparation of trifluoromethylated phenol intermediates has been reported as an effective method.

  • The nucleophilic substitution step is critical; optimization of solvent, temperature, and molar ratios impacts yield and purity. Typical yields reported range from 70% to 90% under optimized conditions.

  • Conversion to the hydrochloride salt improves compound handling and biological activity consistency.

  • Industrial scale synthesis may utilize continuous flow reactors to improve reproducibility and safety, especially during chloromethylation and nucleophilic substitution steps.

Comparative Table of Preparation Methods

Method Aspect Description Advantages Challenges
Chloromethylation of phenol Using formaldehyde and base Simple, high yield Handling of formaldehyde, side reactions
Epichlorohydrin route Reaction with epichlorohydrin and base Cleaner reaction, fewer by-products Requires control of epoxide ring-opening
Nucleophilic substitution Pyrrolidine substitution on chloromethyl intermediate Straightforward, good yields Requires careful control to avoid over-alkylation
Hydrochloride salt formation Treatment with HCl Stabilizes compound, improves solubility Requires control of moisture and acid strength

Additional Notes

  • The preparation methods for related compounds such as 3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride provide insight into analogous synthetic strategies, highlighting multi-step reactions involving phenol derivatives, epichlorohydrin, and pyrrolidine nucleophiles.

  • While direct literature specifically detailing this compound is limited, patents and related synthetic procedures for trifluoromethylated phenol ethers and pyrrolidine derivatives provide a robust framework for synthesis.

  • The use of trifluoromethanesulfonic reagents and organic bases in the preparation of trifluoromethylated phenol intermediates is well documented and forms a reliable foundation for the synthesis of the target compound.

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride to improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) principles to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can minimize experimental runs while identifying critical factors influencing yield and purity . Purification steps may include recrystallization in polar aprotic solvents (e.g., acetonitrile) or chromatography using silica gel modified with trifluoroacetic acid to enhance separation of polar intermediates .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR : Use 19F^{19}\text{F}-NMR to confirm the presence and position of the trifluoromethyl group, as shifts around -60 ppm are typical for -CF3_3 .
  • HPLC-MS : Employ reverse-phase HPLC with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and detect impurities (<0.5% threshold) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for the pyrrolidine ring conformation and phenoxy group orientation .

Q. How should researchers handle discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Conduct a meta-analysis of existing literature, focusing on assay conditions (e.g., cell line variability, IC50_{50} measurement protocols). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays) and apply statistical rigor (e.g., Grubbs’ test to exclude outliers, ANOVA for inter-lab variability) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for derivatization .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) using homology-modeled receptors to prioritize synthetic analogs with improved binding free energies (<-10 kcal/mol threshold) .
  • ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) early in optimization .

Q. How can researchers resolve contradictions in the compound’s mechanism of action across different studies?

  • Methodological Answer : Apply systems biology approaches:

  • CRISPR-Cas9 Screening : Knock out putative targets (e.g., GPCRs, ion channels) in relevant cell models to isolate primary vs. off-target effects .
  • Phosphoproteomics : Use SILAC labeling and LC-MS/MS to map signaling pathway perturbations, comparing results across experimental conditions (e.g., dose-response, time courses) .

Q. What advanced separation techniques improve the scalability of enantiomeric resolution for chiral derivatives?

  • Methodological Answer :

  • Chiral SFC : Supercritical fluid chromatography with amylose-based columns (e.g., Chiralpak IA-3) achieves baseline separation (Rs >1.5) under 150 bar CO2_2/methanol conditions .
  • Membrane Cascades : Multi-stage tangential flow filtration with chiral selectors (e.g., β-cyclodextrin) enhances enantiomeric excess (ee >99%) while reducing solvent waste .

Q. How does the compound’s stability under physiological conditions influence in vivo experimental design?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH extremes (1.2–9.0), oxidative stress (H2_2O2_2), and light (ICH Q1B guidelines) to identify degradation pathways .
  • PK/PD Modeling : Use non-compartmental analysis (NCA) to correlate plasma half-life (t1/2_{1/2}) with dosing intervals, adjusting formulations (e.g., PEGylation) to extend exposure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride
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3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride

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